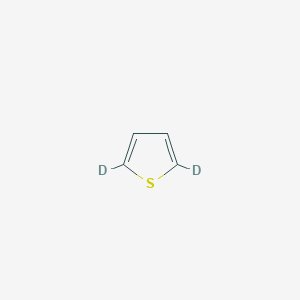

Thiophene-2,5-D2

Overview

Description

Thiophene-2,5-D2 (CAS: 2041-42-1) is a deuterium-labeled derivative of thiophene, with molecular formula C₄H₂D₂S and molecular weight 86.15 g/mol . It is synthesized via isotope substitution at the 2- and 5-positions of the thiophene ring, enabling its use as a tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This compound is critical in metabolic pathway analysis, drug development, and materials science, where isotopic labeling aids in tracking molecular behavior without altering chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2,5-D2 can be synthesized through several methods. One common approach involves the deuteration of thiophene using deuterium gas (D2) in the presence of a catalyst. Another method includes the use of deuterated reagents in the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with deuterated sulfur sources .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes use deuterium gas and specialized catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to prevent the exchange of deuterium with hydrogen, maintaining the integrity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2,5-D2 undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the 2 and 5 positions, leading to the formation of various substituted thiophenes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, alkylating agents, and acylating agents.

Major Products

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated, alkylated, and acylated thiophenes.

Scientific Research Applications

Thiophene-2,5-D2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene-2,5-D2 depends on its application. In biological systems, it can interact with enzymes and receptors, altering metabolic pathways. In materials science, its unique electronic properties contribute to its effectiveness in organic semiconductors and other electronic devices .

Comparison with Similar Compounds

Thiophene-2,5-Dicarbohydrazide Derivatives (D1-D10)

Structure and Synthesis: These derivatives are synthesized by reacting thiophene-2,5-dicarbohydrazide with aromatic aldehydes, yielding compounds with substituents like benzylidene or nitro groups (e.g., D2: IC₅₀ = 49.48 µg/mL) . Applications: Demonstrated potent antiproliferative effects against breast cancer (MCF-7) cells, with selective cytotoxicity toward cancer cells and minimal impact on normal cells . Key Data:

| Compound | IC₅₀ (µg/mL) | Key Feature |

|---|---|---|

| D2 | 49.48 | High selectivity for cancer cells |

| D8 | 42.36 | Most potent in the series |

2,5-Dimethylthiophene

Structure: A simple thiophene derivative with methyl groups at the 2- and 5-positions (C₆H₈S, MW = 112.19 g/mol) . Properties: Boiling point ≈ 137–139°C, with applications in organic synthesis and materials science. Its non-deuterated structure lacks isotopic labeling utility but serves as a precursor for complex heterocycles . Spectroscopy: Distinct ¹H NMR signals at δ 2.36 (methyl groups) and δ 6.96 (thiophene protons), contrasting with Thiophene-2,5-D2’s ²H NMR δ 6.96 (deuterium signal) .

Thieno[3,2-b]thiophene Derivatives

Structure: Fused bicyclic systems (e.g., 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene) with extended π-conjugation . Synthesis: Prepared via Stille coupling or cyclization of alkynyl diols, differing from this compound’s isotope substitution . Applications: Used in antimicrobial agents (e.g., bis-cyanopyrazole derivatives) and organic electronics due to their luminescent properties .

2,5-Disubstituted Thiophenes

Examples: Compounds like (Z)-5-[(5-methylthiophen-2-yl)methylidene]-2(5H)-furanone (logP = 3.04) . Features: Substituents such as carbonyl groups or heterocycles modulate solubility and bioactivity. These derivatives are prevalent in flavor chemistry and pharmaceutical intermediates but lack the isotopic specificity of this compound .

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| This compound | C₄H₂D₂S | 86.15 | Deuterated; isotopic tracer | MS/NMR studies, drug metabolism |

| Thiophene-2,5-dicarbohydrazide (D2) | C₆H₆N₄O₂S | 198.21 | Carbohydrazide substituents | Anticancer agents (MCF-7 cells) |

| 2,5-Dimethylthiophene | C₆H₈S | 112.19 | Methyl substituents | Organic synthesis, materials precursor |

| Thieno[3,2-b]thiophene | C₈H₆S₂ | 166.26 | Fused-ring system | Antimicrobials, optoelectronics |

Key Research Findings

- This compound: Critical for quantitative metabolic studies due to deuterium’s non-radioactive tracing capability .

- Thieno[3,2-b]thiophenes: Exhibit broad-spectrum antimicrobial activity, with MIC values as low as 8 µg/mL against S. aureus .

Biological Activity

Thiophene-2,5-D2 is a compound belonging to the thiophene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other therapeutic potentials based on various research findings.

Overview of Thiophene Compounds

Thiophenes are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their wide range of biological activities. They serve as scaffolds for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. The biological significance of thiophene derivatives is well-documented, with numerous studies highlighting their pharmacological potential.

Anticancer Activity

Recent studies have focused on the synthesis and evaluation of thiophene-2,5-dicarbohydrazide derivatives, which include this compound. These derivatives have shown promising anticancer activity against various cancer cell lines.

Case Study: MCF-7 Cell Line

A study evaluated ten different thiophene-2,5-dicarbohydrazide derivatives (D1-D10) for their cytotoxic effects against the MCF-7 breast cancer cell line. The results indicated that:

- Compound D5 exhibited the highest cytotoxic activity compared to standard drugs like imatinib.

- The antiproliferative effects were assessed using the MTT assay, which measures cell viability.

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| D1 | 15.3 | Moderate |

| D2 | 12.8 | Moderate |

| D3 | 10.5 | High |

| D4 | 9.8 | High |

| D5 | 7.4 | Very High |

This data suggests that modifications in the thiophene structure can significantly enhance anticancer properties .

Anti-inflammatory Effects

Thiophene compounds are also recognized for their anti-inflammatory properties. For instance, a specific derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

The mechanism by which these thiophene derivatives exert their anti-inflammatory effects often involves inhibition of enzymes such as lipoxygenase (LOX). A notable study reported that a thiophene-based inhibitor showed:

- Effective inhibition of 15-lipoxygenase-1 (15-LOX-1), which is implicated in inflammatory processes.

- Neuroprotective effects against glutamate-induced toxicity in neuronal cells.

These findings indicate that thiophene derivatives could be developed into therapeutic agents for treating inflammatory diseases and neurodegenerative disorders .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, thiophene compounds exhibit a range of other biological activities:

- Antimicrobial Properties : Thiophenes have shown efficacy against various bacterial strains. For example, certain derivatives demonstrated significant antibacterial activity comparable to standard antibiotics.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Hydroxythiophene | Staphylococcus aureus | 21 |

| Hydroxythiophene | Escherichia coli | 19 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Thiophene-2,5-D2, and how can reaction conditions be optimized for isotopic purity?

this compound is typically synthesized via deuteration of thiophene precursors using deuterated reagents (e.g., D₂O or deuterated acids). A common method involves catalytic deuteration of thiophene derivatives under controlled conditions to ensure selective deuterium incorporation at the 2,5-positions . Optimization requires monitoring reaction temperature, catalyst selection (e.g., Pd/C or PtO₂), and solvent purity to minimize isotopic scrambling. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >98% isotopic purity, as confirmed by mass spectrometry .

Q. What spectroscopic methods are most effective for characterizing the isotopic purity of this compound?

Isotopic purity is best validated using NMR spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation at specific positions . Mass spectrometry (LC-MS/MS) provides complementary data on molecular ion fragmentation patterns and isotopic abundance ratios . Additionally, infrared spectroscopy (IR) can detect vibrational mode shifts caused by deuterium substitution, particularly in C-D stretching regions (2000–2200 cm⁻¹) .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its electronic properties compared to the non-deuterated analog, and what experimental techniques are suitable for detecting these changes?

Deuterium substitution alters vibrational modes and electron density distribution, potentially affecting reactivity and intermolecular interactions. Cyclic voltammetry can reveal changes in redox potentials due to isotopic effects . Time-resolved fluorescence spectroscopy is useful for studying deuterium-induced shifts in excited-state dynamics, particularly in photoluminescent applications . Computational methods (e.g., DFT calculations) further quantify electronic perturbations by comparing frontier molecular orbitals of deuterated and non-deuterated analogs .

Q. In the context of metal-organic frameworks (MOFs), how can this compound derivatives be utilized to enhance luminescent properties, and what are the key considerations in experimental design?

this compound derivatives, such as thiophene-2,5-dicarboxylate, serve as ligands in lanthanide-based MOFs to enhance luminescence via energy transfer mechanisms . Key considerations include:

- Ligand-metal energy matching : Ensure the ligand’s triplet state energy aligns with the lanthanide ion’s excited state (e.g., Tb³⁺ or Eu³⁺) for efficient sensitization .

- Deuterium effects : Deuteration can reduce vibrational quenching, improving luminescence quantum yield. This requires precise control over deuterium incorporation during ligand synthesis .

- Structural characterization : Single-crystal X-ray diffraction and powder XRD validate MOF topology and ligand coordination modes .

Q. How should researchers address discrepancies in isotopic incorporation efficiency reported across different studies on this compound?

Discrepancies often arise from variations in synthetic protocols (e.g., catalyst loading, reaction time) or analytical methods. To resolve these:

- Standardize characterization : Use a combination of NMR, MS, and IR for cross-validation .

- Replicate conditions : Compare results under identical parameters (temperature, solvent, catalyst) .

- Statistical analysis : Apply error-propagation models to quantify uncertainty in isotopic purity measurements .

Q. Methodological Guidance

Q. What strategies are recommended for designing kinetic studies on deuterium exchange reactions in this compound?

- Isotopic tracing : Use ²H-labeled solvents (e.g., D₂O) to track exchange rates via in-situ NMR .

- Variable-temperature kinetics : Measure rate constants at multiple temperatures to derive activation parameters (ΔH‡, ΔS‡) .

- Computational modeling : Pair experimental data with molecular dynamics simulations to identify transition states and exchange pathways .

Q. How can researchers validate the role of this compound in metabolic pathway studies using stable isotope labeling?

- LC-MS/MS profiling : Quantify deuterated metabolites in biological matrices (e.g., cell lysates) to track isotopic flux .

- Tracer experiments : Administer this compound to model organisms and analyze downstream labeled intermediates via high-resolution mass spectrometry .

- Control experiments : Compare results with non-deuterated controls to distinguish isotopic effects from background noise .

Properties

IUPAC Name |

2,5-dideuteriothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLMLYBLZKORZ-NMQOAUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(S1)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.